Ketoprofen amide

Lipoxygenase Inhibition Inflammation Prodrug Design

Researchers developing dual-action anti-inflammatory prodrugs or profiling ketoprofen API impurities require a non-COX-active amide scaffold with distinct biological properties. Ketoprofen amide (CAS 59512-16-2) meets this need as the designated EP Impurity E reference standard, exhibiting lipid peroxidation inhibition (92.2-99.9%), DPPH radical scavenging, and cytostatic activity with G1 cell cycle arrest-activities absent in the parent NSAID. It serves as an essential certified standard for ANDA analytical method validation and QC release testing.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 59512-16-2
Cat. No. B122651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoprofen amide
CAS59512-16-2
Synonyms3-Benzoyl-α-methylbenzeneacetamide; 
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)
InChIKeyKLWMCJJRUWWDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ketoprofen Amide: Procurement & Differentiation


Ketoprofen amide (CAS 59512-16-2) is a primary amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, belonging to the propionic acid class . Its molecular formula is C₁₆H₁₅NO₂ and molecular weight is 253.30 g/mol [1]. This compound is structurally characterized by the substitution of the carboxylic acid moiety with an amide group, a modification designed to modulate pharmacological properties and reduce gastrointestinal irritation associated with the parent drug [2]. It serves as a key intermediate and a reference standard in pharmaceutical impurity profiling and prodrug design .

Mechanism-switch probe — Reported shift from COX inhibition to LOX inhibition, antioxidant, and cytostatic endpoints. Distinct from parent NSAID pharmacology.
Reference standard — Certified impurity standard for ketoprofen API profiling (Ketoprofen EP Impurity E, S-isomer). Supports pharmaceutical QC workflows.
Prodrug & scaffold lead — Amide modification enables tissue-targeted prodrug design and cellular uptake studies; reported in vitro activity supports lead optimization.

Ketoprofen Amide: Why Substitution Fails


Generic substitution with the parent NSAID ketoprofen or other propionic acid derivatives (e.g., ibuprofen, naproxen) fails to replicate the specific functional and safety profile of ketoprofen amide. This is because the amide modification fundamentally alters key molecular properties, including lipophilicity, cell membrane permeability, and metabolic stability, which in turn dictate distinct biological activities [1]. Unlike ketoprofen, which primarily acts as a potent cyclooxygenase (COX) inhibitor (IC₅₀ COX-1: 2 nM, COX-2: 26 nM), simple ketoprofen amides have been shown to be inactive against COX enzymes in vitro, indicating a shift in pharmacological mechanism [2]. Therefore, ketoprofen amide is not a direct functional substitute for ketoprofen; instead, it represents a unique chemical tool for exploring alternative therapeutic pathways, such as antioxidant, lipoxygenase inhibition, and cytostatic effects, as detailed in the quantitative evidence below [3].

Mechanism Ketoprofen (parent NSAID) acts as a potent COX inhibitor; amide derivatives have been shown to be inactive against COX in vitro. Functional mechanism may not transfer.
Endpoint Antioxidant, LOX inhibition, and cytostatic endpoints reported for amide derivatives are not observed with the parent carboxylic acid. Endpoint profile context differs.
Regulatory For impurity profiling, only a certified reference standard with defined isomeric identity (S-isomer, EP Impurity E) supports method validation; generic ketoprofen does not.

Ketoprofen Amide: Quantitative Differentiation


Lipoxygenase (LOX) Inhibition

Ketoprofen amide derivatives demonstrate significant inhibitory activity against soybean lipoxygenase (LOX), an enzyme not typically targeted by standard NSAIDs. The benzhydryl ketoprofen amide derivative 6f exhibited an IC₅₀ of 20.5 μM, while aromatic and cycloalkyl amides (series 4 and 5) were more potent LOX inhibitors than their carboxylic acid counterparts [1]. This represents a clear mechanistic differentiation from the parent compound ketoprofen, which is a potent COX inhibitor but shows no appreciable LOX inhibition.

LOX Inhibition
Class-level
Derivative 6f IC₅₀ = 20.5 μM vs. ketoprofen (no appreciable LOX inhibition). Functional shift from COX to LOX inhibition.
Supports LOX-pathway probe selection; distinct from parent NSAID.
Soybean LOX in vitro assay; target-specific validation recommended.
Lipoxygenase Inhibition Inflammation Prodrug Design

DPPH Radical Scavenging Activity

In a 1,1-Diphenyl-picrylhydrazyl (DPPH) radical scavenging assay, ketoprofen amides were demonstrated to be more potent antioxidants than the amides of reduced ketoprofen derivatives. The benzhydryl ketoprofen amide 5f was identified as the most active compound in this series [1]. This activity profile is distinct from the parent NSAID, which does not exhibit significant direct antioxidant properties.

DPPH Scavenging
Cross-study
Benzhydryl amide 5f identified as most active in series. More potent than reduced ketoprofen amides.
Indicates antioxidant scaffold potential; parent drug lacks this property.
DPPH in vitro assay; activity ranking reported within tested set.
Antioxidant DPPH Assay Oxidative Stress

Lipid Peroxidation Inhibition

Aromatic amides of series 4 and 5 demonstrated excellent inhibition of lipid peroxidation, with inhibition percentages ranging from 92.2% to 99.9% in vitro [1]. This activity is a direct consequence of the amide modification and is not a characteristic of the parent ketoprofen molecule, which primarily acts via COX inhibition.

Lipid Peroxidation
Class-level
Aromatic amides series 4 & 5: 92.2%–99.9% inhibition in vitro. Property absent in parent ketoprofen.
Supports membrane-protection endpoint studies; distinct from COX mechanism.
In vitro lipid peroxidation assay; cell-model translation requires review.
Lipid Peroxidation Membrane Protection Antioxidant

Cytostatic Activity in Tumor Cells

Fenoprofen and ketoprofen showed only modest antiproliferative activity, whereas the corresponding amides exhibited significantly stronger cytostatic activity against various human tumor cell lines [1]. The most active derivatives induced cell cycle arrest at the G1 phase and triggered apoptosis, effects attributed to increased lipophilicity and/or improved cellular uptake conferred by the amide bond [1].

Cytostatic Activity
Head-to-head
Ketoprofen amides: reported significantly stronger cytostatic activity vs. parent drug (modest). G1 arrest and apoptosis induction observed.
Supports oncology research tool context; parent drug activity insufficient.
Human tumor cell lines (HCT 116); normal fibroblast comparison included.
Antiproliferative Cancer Research Cytostatic

Ketoprofen Amide Application Scenarios


Dual COX/LOX Prodrug Design

Given the established lipoxygenase inhibitory activity of ketoprofen amide derivatives (e.g., benzhydryl derivative 6f, IC₅₀ = 20.5 μM) and their lack of in vitro COX activity, this compound serves as an ideal scaffold for developing dual-action prodrugs. In vivo, amide prodrugs of ketoprofen have been shown to release the active parent drug in target tissues, effectively reducing prostaglandin E₂ levels [1]. This combination of LOX inhibition from the amide scaffold and COX inhibition from the released ketoprofen presents a rational strategy for creating novel anti-inflammatory agents with potentially broader efficacy and reduced gastric toxicity [2].

Antioxidant & Cytoprotective Research

The quantitative data showing high lipid peroxidation inhibition (92.2-99.9%) and DPPH radical scavenging activity positions ketoprofen amide derivatives as valuable leads in oxidative stress research. These properties are absent in the parent NSAID. Researchers investigating cellular protection against oxidative damage, or the role of lipid peroxidation in disease models, can utilize ketoprofen amide as a tool compound or as a starting point for developing novel antioxidants [3].

Cytostatic & Pro-Apoptotic Development

The direct head-to-head comparison showing that ketoprofen amides possess significantly stronger cytostatic activity than the parent NSAID, along with the induction of G1 cell cycle arrest and apoptosis, justifies its procurement for cancer research programs. It is a superior choice over ketoprofen for studies investigating NSAID-derived antitumor mechanisms, particularly in models where the parent drug's activity is negligible [4].

Quality Control & Impurity Profiling

Ketoprofen amide is a known and regulated impurity of ketoprofen active pharmaceutical ingredients (APIs), designated as Ketoprofen EP Impurity E (for the S-isomer) . Its procurement as a certified reference standard is essential for analytical method development and validation, stability studies, and quality control in pharmaceutical manufacturing to ensure batch-to-batch consistency and regulatory compliance .

Application
Selection Property
Validation Focus
LOX / Dual-pathway prodrug research
LOX inhibition context; COX-inactive scaffold
Verify LOX isoform selectivity and in situ prodrug cleavage
Oxidative stress & cytoprotection studies
DPPH radical scavenging; lipid peroxidation inhibition
Confirm activity in cell-based oxidative-damage models
Cytostatic / cell-cycle arrest research
Reported stronger cytostatic activity vs. parent NSAID
Validate G1 arrest and apoptosis endpoints in target cell models
Pharmaceutical impurity profiling
Certified reference standard (EP Impurity E)
Confirm isomeric identity and batch-specific purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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